

(Z)-Fluoxastrobin's Efficacy Against Pyraclostrobin-Resistant Fungi: A Comparative Guide

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Compound of Interest

Compound Name: (Z)-Fluoxastrobin

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The widespread use of pyraclostrobin, a quinone outside inhibitor (QoI) fungicide, has led to the emergence of resistant fungal strains, posing a significant threat to effective disease management in agriculture. This guide provides a comparative analysis of the efficacy of **(Z)-fluoxastrobin**, another QoI fungicide, against pyraclostrobin-resistant fungi, supported by experimental data.

Mechanism of Action and Resistance

Both pyraclostrobin and **(Z)-fluoxastrobin** belong to the QoI class of fungicides (FRAC group 11). They act by inhibiting mitochondrial respiration in fungi by binding to the Qo site of the cytochrome bc1 complex (complex III). This blockage disrupts the electron transport chain, thereby inhibiting ATP synthesis and ultimately leading to fungal cell death.

The primary mechanism of resistance to pyraclostrobin is a single point mutation in the mitochondrial cytochrome b gene (cytb). This mutation results in a substitution of glycine with alanine at position 143 (G143A). This alteration in the target protein reduces the binding affinity of pyraclostrobin, rendering the fungicide less effective. Due to their similar mode of action and binding site, the G143A mutation generally confers cross-resistance to other QoI fungicides within the same FRAC group, including **(Z)-fluoxastrobin**.

Comparative Efficacy Data

Experimental data from studies on *Botrytis cinerea*, the causal agent of gray mold, demonstrate the reduced sensitivity of pyraclostrobin-resistant isolates to **(Z)-fluoxastrobin**. The following table summarizes the resistance factors (RF) for various QoI fungicides in pyraclostrobin-resistant mutants of *B. cinerea*. The resistance factor is a ratio of the EC90 value (effective concentration to inhibit 90% of the population) of the resistant strain to that of the sensitive wild-type strain.

Fungicide	Chemical Group	Resistance Factor (RF) in Pyraclostrobin-Resistant <i>B. cinerea</i> Mutants[1]
Pyraclostrobin	Methoxy-carbamate	>1000
Azoxystrobin	Methoxy-acrylate	25-165
Trifloxystrobin	Oximino-acetate	30-130
Picoxystrobin	Methoxy-acrylate	30-175
(Z)-Fluoxastrobin	Dihydro-dioxazine	25-110

The data indicates that pyraclostrobin-resistant mutants of *B. cinerea* exhibit significant cross-resistance to **(Z)-fluoxastrobin**, with resistance factors ranging from 25 to 110. While these values are lower than the resistance factor for pyraclostrobin itself, they signify a substantial loss of efficacy. Further research has corroborated these findings, showing that **(Z)-fluoxastrobin** does not bind effectively to the G143A-mutated cytochrome b protein in *Botrytis cinerea*[2]. Studies on other fungal species, such as *Corynespora cassiicola*, have also reported strong positive cross-resistance between pyraclostrobin and fluoxastrobin in isolates carrying the G143A mutation.

Experimental Protocols

Fungicide Sensitivity Assay (Agar Dilution Method)

A common method to determine the in vitro efficacy of fungicides and to calculate the EC50 (Effective Concentration for 50% inhibition) is the agar dilution method.

1. Preparation of Fungicide Stock Solutions:

- A stock solution of the technical grade fungicide (**(Z)-fluoxastrobin** or pyraclostrobin) is prepared in an appropriate solvent (e.g., acetone or dimethyl sulfoxide).
- Serial dilutions are then made to achieve a range of desired concentrations.

2. Media Preparation:

- A suitable growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.
- After cooling to approximately 50-60°C, the fungicide stock solutions are added to the molten agar to achieve the final test concentrations.
- The amended media is then poured into petri dishes. A control set of plates containing only the solvent is also prepared.

3. Fungal Inoculation:

- Mycelial plugs (typically 5 mm in diameter) are taken from the actively growing margin of a pure fungal culture.
- A single mycelial plug is placed in the center of each fungicide-amended and control plate.

4. Incubation:

- The inoculated plates are incubated at a temperature optimal for the specific fungus (e.g., 20-25°C) in the dark.

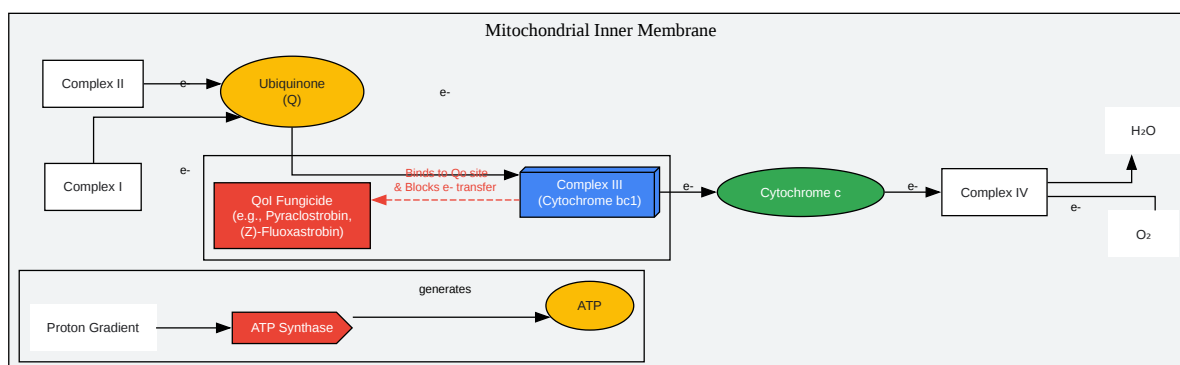
5. Data Collection and Analysis:

- The colony diameter is measured in two perpendicular directions at regular intervals until the fungal growth in the control plates reaches the edge of the dish.
- The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control.

- The EC50 values are then determined by probit analysis or by regressing the percentage inhibition against the logarithm of the fungicide concentration.

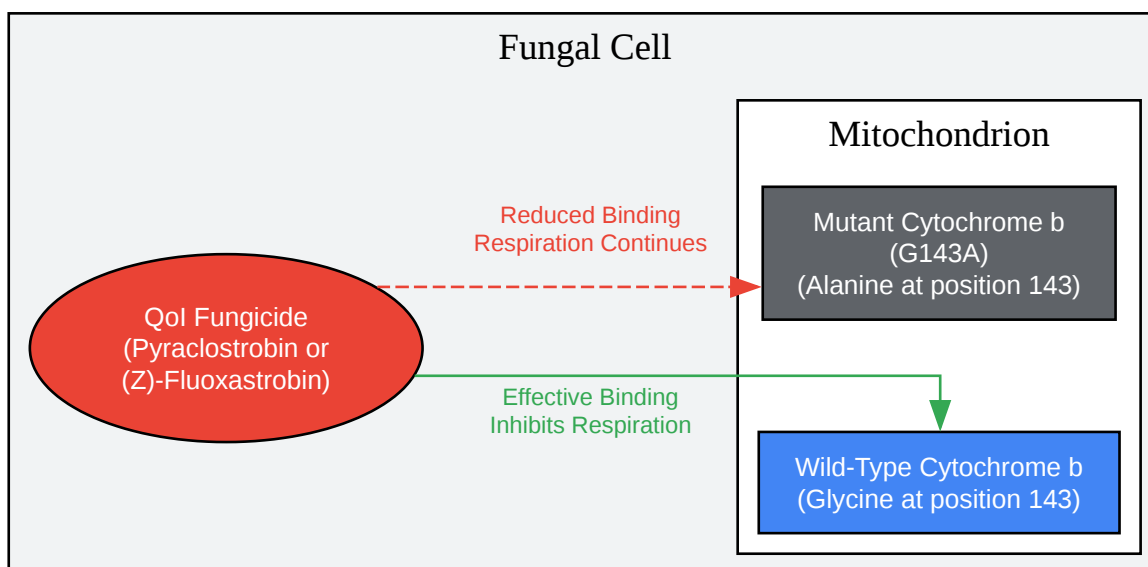
Visualizing the Mechanism of Action and Resistance

The following diagrams illustrate the mitochondrial electron transport chain and the impact of QoI fungicides and the G143A resistance mutation.



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Caption: Mechanism of action of QoI fungicides in the mitochondrial electron transport chain.



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Caption: Impact of the G143A mutation on the binding of QoI fungicides to cytochrome b.

Conclusion

The available experimental evidence strongly indicates that pyraclostrobin-resistant fungal isolates harboring the G143A mutation in the *cytb* gene exhibit significant cross-resistance to **(Z)-fluoxastrobin**. While the resistance factor for **(Z)-fluoxastrobin** may be lower than that for pyraclostrobin in some cases, the loss of efficacy is substantial. Therefore, **(Z)-fluoxastrobin** is not a reliable alternative for controlling fungal populations that have already developed resistance to pyraclostrobin due to the G143A mutation. For effective and sustainable disease management, it is crucial to employ fungicides with different modes of action in rotation or as mixtures and to adhere to integrated pest management strategies to mitigate the development and spread of fungicide resistance.

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